Dimethirimol

Übersicht

Beschreibung

Dimethirimol is a systemic, eradicant fungicide . It was first marketed in 1970 and is used mainly in glasshouses to control powdery mildew . It has a high aqueous solubility and is quite volatile . Based on its chemical properties, it may leach to groundwater . It can be persistent in soil systems . This compound has a low mammalian toxicity . It is moderately toxic to birds and fish .

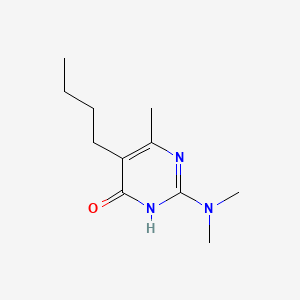

Molecular Structure Analysis

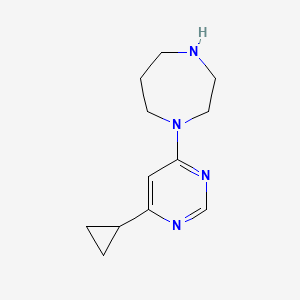

The molecular formula of this compound is C₁₁H₁₉N₃O . Its molecular weight is 209.29 . The chemical structure of this compound includes a pyrimidine ring with methyl, butyl, and hydroxy substituents at positions 4, 5, and 6 respectively .

Physical and Chemical Properties Analysis

This compound has a high aqueous solubility and is quite volatile . It has a density of 1.1±0.1 g/cm³ . Its boiling point is 350.5±34.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The flash point is 165.8±25.7 °C .

Wissenschaftliche Forschungsanwendungen

Metabolism in Animals

Research conducted by Bratt, Daniel, and Monks (1972) in Food and Cosmetics Toxicology investigated the metabolic fate of Dimethirimol in rats and dogs. They found that after oral administration, most radioactivity was excreted in the urine within 48 hours. The study identified the major metabolites and noted no significant qualitative interspecies differences in metabolism, indicating that this compound does not accumulate in rat adipose tissue (Bratt, Daniel, & Monks, 1972).

Fungitoxic Action

A study by Bent (1970) in the Annals of Applied Biology showed that this compound and Ethirimol were toxic to spores of Erysiphe graminis and Sphaerotheca fuliginea in vitro. The research demonstrated the specific disease control by these fungicides, explaining their direct fungitoxic action on powdery mildew infections and spore germination (Bent, 1970).

Pesticide Residue in Foods

Bai, Zhou, and Wang (2006) investigated organophosphorus pesticide residues, including this compound, in market foods in China. Their study, published in Food Chemistry, highlighted the need for controlling the use of potentially persistent pesticides like this compound in key agricultural areas (Bai, Zhou, & Wang, 2006).

Effects on Human Lymphocytes

Ündeğer and Başaran's (2005) study in Archives of Toxicology evaluated the genotoxic potential of this compound on human lymphocytes. The research used the comet assay and revealed that this compound significantly increased DNA damage in human lymphocytes at certain concentrations (Ündeğer & Başaran, 2005).

Control of Strawberry Red Core

Montgomerie and Kennedy (1974) in Plant Pathology conducted experiments to evaluate this compound among other fungicides for controlling strawberry red core. Their findings indicated the potential effectiveness of this compound in agricultural applications (Montgomerie & Kennedy, 1974).

Integrated Pest Control in Cucumbers

Gould's (1971) research in Plant Pathology involved an integrated pest control program for cucumbers, where this compound was used to control cucumber powdery mildew. This study demonstrates the application of this compound in integrated pest management (Gould, 1971).

Wirkmechanismus

Target of Action

Dimethirimol primarily targets the enzyme adenosine deaminase (ADA) in the purine metabolism pathway . This enzyme plays a crucial role in the conversion of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively .

Mode of Action

This compound acts as an inhibitor of ADA, disrupting the normal function of this enzyme . By inhibiting ADA, this compound interferes with the purine metabolism pathway, leading to an accumulation of adenosine and deoxyadenosine. This accumulation can have various downstream effects, including the inhibition of DNA synthesis and cell growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine metabolism pathway . By inhibiting ADA, this compound disrupts the normal breakdown of adenosine and deoxyadenosine, leading to their accumulation. This can affect various downstream processes, including DNA synthesis and cell growth .

Pharmacokinetics

This compound is a systemic fungicide with high aqueous solubility and volatility . Based on its chemical properties, it may leach to groundwater . It can be persistent in soil systems . .

Result of Action

The inhibition of ADA by this compound leads to an accumulation of adenosine and deoxyadenosine. This can inhibit DNA synthesis and cell growth, leading to the death of the fungal cells . Therefore, this compound is effective in controlling fungal infections, particularly powdery mildew .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its high aqueous solubility and volatility suggest that it can be easily transported in the environment, potentially affecting its efficacy . Additionally, it can persist in soil systems, which might influence its long-term effects . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Dimethirimol interacts with various enzymes, proteins, and other biomolecules in its role as a fungicide

Cellular Effects

As a fungicide, it likely disrupts essential cellular functions in fungi, leading to their death .

Molecular Mechanism

It is known to interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its interactions with enzymes and other biomolecules

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, affecting its localization or accumulation .

Eigenschaften

IUPAC Name |

5-butyl-2-(dimethylamino)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-5-6-7-9-8(2)12-11(14(3)4)13-10(9)15/h5-7H2,1-4H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXCRMKMMBYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C(NC1=O)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041874 | |

| Record name | Dimethirimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-53-4 | |

| Record name | 2-Dimethylamino-6-hydroxy-4-methyl-5-butylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5221-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethirimol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHIRIMOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethirimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethirimol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHIRIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V1RC2A67P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

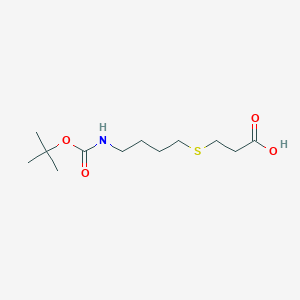

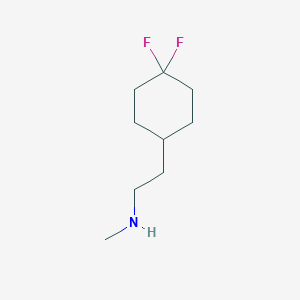

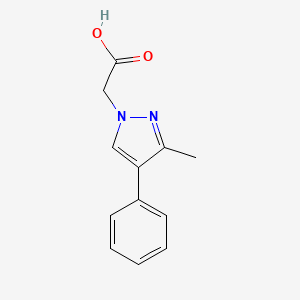

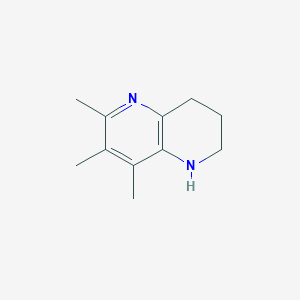

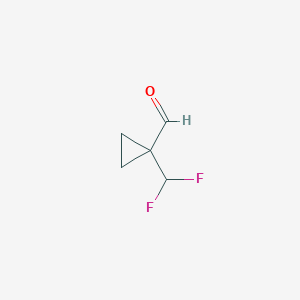

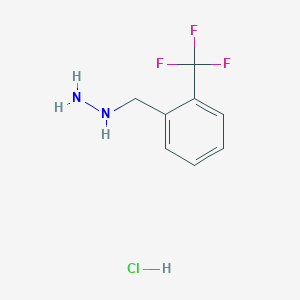

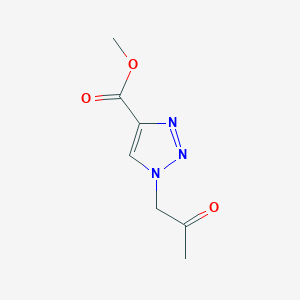

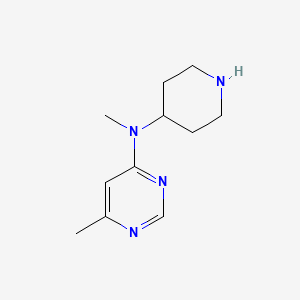

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dimethirimol and what is it used for?

A1: this compound (5-butyl-2-dimethylamino-6-methylpyrimidin-4-ol) is a systemic fungicide that was primarily used to control powdery mildew diseases in cucumbers and other cucurbits. [, , , , ] It belongs to the class of 2-aminopyrimidines, which are known for their specific activity against powdery mildews (Erysiphales). [] While effective, this compound's use declined due to the rapid development of resistance in target fungi. []

Q2: How does this compound work against powdery mildew?

A2: this compound acts by inhibiting the germination of powdery mildew spores. [] While the exact mechanism is still under investigation, it is suggested that this compound disrupts a metabolic pathway crucial for fungal growth, potentially by targeting adenosine deaminase, an enzyme involved in purine salvage. [] This disruption is thought to occur at the appressorial stage, inhibiting the fungus from penetrating the plant host. [] Interestingly, this fungitoxic effect is significantly reduced in the presence of light and riboflavin or folic acid, suggesting a photo-chemical interaction. []

Q3: Can you elaborate on the photo-chemical interaction involving this compound?

A3: Research indicates that both the fungitoxic action of this compound and its disease control efficacy are significantly diminished in the presence of light and riboflavin. [] This suggests a rapid photo-chemical reaction between this compound and riboflavin, which potentially degrades the fungicide or reduces its efficacy. [] A similar reversal in activity was observed with folic acid, indicating a possible link to folic acid metabolism in the fungus. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H19N3O, and its molecular weight is 213.29 g/mol. []

Q5: Are there any analytical methods available to quantify this compound?

A5: Yes, several analytical methods have been developed for the detection and quantification of this compound residues in plant materials. These include:

- Gas chromatography (GC): This method involves converting this compound into its volatile trimethylsilyl ether derivative before analysis by GC with flame-ionization detection. [] This method is suitable for analyzing technical grade this compound and various formulated products. []

- High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS): This highly sensitive and specific method allows for the simultaneous determination of this compound and ethirimol residues in cucumbers and strawberries. [] The method involves extraction with acetonitrile, cleanup with magnesium sulfate and sodium chloride, and direct analysis by HPLC-MS/MS. []

Q6: Has resistance to this compound been observed in fungal populations?

A6: Yes, resistance to this compound emerged rapidly in several powdery mildew species after its introduction. [, , ] Studies in the Netherlands, particularly on cucumber powdery mildew (Sphaerotheca fuliginea), showed that this compound resistance persisted in the fungal population for several years after its use was discontinued. [] The mechanisms behind this resistance are complex and not fully understood, but they might involve genetic changes in the fungal cells that alter the fungicide's target site or detoxification pathways. [, ]

Q7: Are there any strategies to manage resistance to this compound?

A7: While this compound is no longer widely used, managing fungicide resistance is crucial for preserving the efficacy of current and future fungicides. Strategies include:

- Fungicide rotation: Alternating between fungicides with different modes of action can help prevent the buildup of resistant fungal populations. [, ]

- Mixtures with protectant fungicides: Combining systemic fungicides like this compound with protectant fungicides that have multi-site activity (e.g., oxythioquinox) can enhance disease control and reduce the selection pressure for resistance. []

- Integrated Pest Management (IPM): Implementing IPM strategies that combine cultural practices, biological control agents, and resistant cultivars can reduce reliance on fungicides and minimize the risk of resistance development. []

Q8: What is known about the metabolism and excretion of this compound in mammals?

A9: Although limited information is available within the provided research, studies on the metabolism of this compound in rats and dogs have been conducted. [] Further research is necessary to fully understand the pharmacokinetic profile of this compound in different species, including absorption, distribution, metabolism, and excretion pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)

![2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1530770.png)